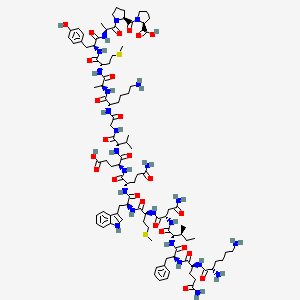![molecular formula C10H10N2O2 B594912 Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1261433-14-0](/img/structure/B594912.png)
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is related to the 1H-Pyrrolo[2,3-b]pyridine family .
Synthesis Analysis
The synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate and its derivatives has been explored in several studies . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate consists of a pyrrolopyridine core with an ethyl carboxylate group attached . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate include a molecular weight of 190.2 .Safety And Hazards
The safety information for Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . The compound has been assigned the hazard statements H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .
Orientations Futures
The future directions for research on Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate and its derivatives could involve further exploration of their immunomodulatory effects and potential applications in treating immune diseases . Additionally, more studies could be conducted to investigate the compound’s chemical reactions and synthesis methods .
Propriétés
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-7-8(12-9)5-6-11-7/h3-6,11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMLMHAOXKDRKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743789 |
Source


|
| Record name | Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
CAS RN |
1261433-14-0 |
Source


|
| Record name | Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)





![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)
